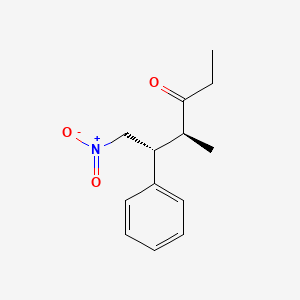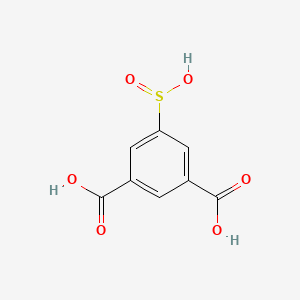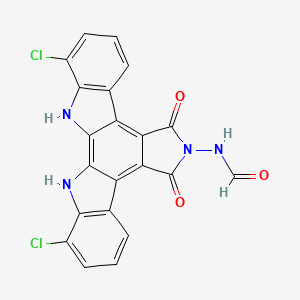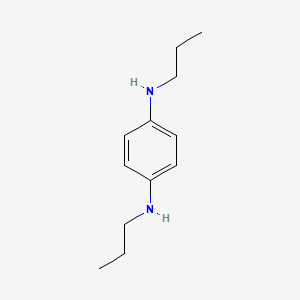
N~1~,N~4~-Dipropylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where two propyl groups are attached to the nitrogen atoms of a 1,4-diaminobenzene structure. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dipropylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with propyl halides. One common method is the reaction of benzene-1,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen with propyl groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dipropylbenzene-1,4-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the alkylation process.
化学反応の分析
Types of Reactions
N~1~,N~4~-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields secondary amines.
Substitution: Results in various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N~1~,N~4~-Dipropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N1,N~4~-Dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.
類似化合物との比較
Similar Compounds
- N~1~,N~1~-Dipropylbenzene-1,4-diamine
- N~1~,N~4~-Diethylbenzene-1,4-diamine
- N~1~,N~4~-Dimethylbenzene-1,4-diamine
Uniqueness
N~1~,N~4~-Dipropylbenzene-1,4-diamine is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. Compared to its ethyl and methyl counterparts, the propyl groups provide increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
183986-25-6 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
1-N,4-N-dipropylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChIキー |
FBBCNGBQXAYBEA-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC=C(C=C1)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


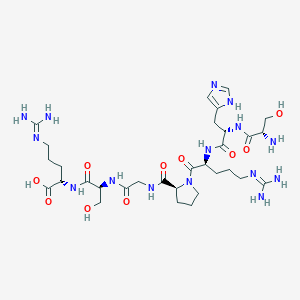
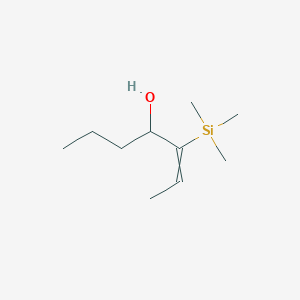
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
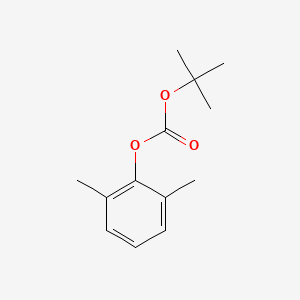
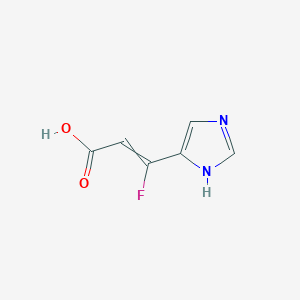
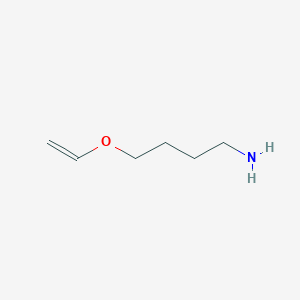
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
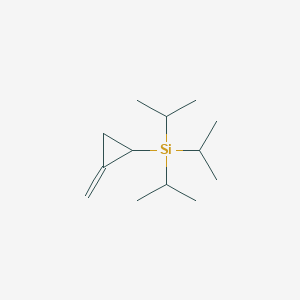
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
